![molecular formula C6H9NO2S B2625436 2-(1,2-Oxazol-5-ylmethylsulfanyl)ethanol CAS No. 1157110-13-8](/img/structure/B2625436.png)
2-(1,2-Oxazol-5-ylmethylsulfanyl)ethanol
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Description
“2-(1,2-Oxazol-5-ylmethylsulfanyl)ethanol” is a compound that contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom . The compound also contains a sulfanyl group attached to a methyl group, and an ethanol group.
Synthesis Analysis
While specific synthesis methods for this compound are not available, oxazoles can be synthesized through a variety of methods, including the cyclodehydration of amino alcohols .Scientific Research Applications
Synthesis and Derivative Formation
2-(1,2-Oxazol-5-ylmethylsulfanyl)ethanol serves as a precursor in the synthesis of a variety of chemical compounds. The compound has been involved in reactions leading to the efficient synthesis of 2-arylnaphtho[1,2-d]oxazole derivatives, which were characterized by spectral data and elemental analysis, highlighting its versatility in organic synthesis (Li, Wei, & Yangjie, 2007). Moreover, the compound has contributed to the development of a diverse range of 2-(1H-1,2,4-triazol-1-yl)ethanols, showcasing its importance in medicinal and agricultural chemistry due to the herbicidal and antifungal activities of these derivatives (Lassalas et al., 2017).
Structural and Physical Property Studies
Research has also focused on the structural and physical properties of related oxazole derivatives. For example, the synthesis of 2,4,5-trisubstituted oxazoles from alpha-methylene ketones highlights the compound's role in generating structurally diverse oxazoles with potential for further functional applications (Cai, Yang, & Zhang, 2005). Additionally, studies on polymorphic modifications of β-hydroxysulfoxide of the pinane series, including oxidation of related sulfanyl ethanol compounds, underscore the compound's significance in generating materials with different physical properties and potential fungicidal activity (Aref’ev et al., 2012).
Advancements in Organic Synthesis
In organic synthesis, the compound has been utilized in innovative methods such as the tandem O-H insertion/[1,3]-alkyl shift reaction with benzylic alcohols, providing a new approach to cleave C-OH bonds and form C-C bonds, which is fundamental in constructing α-aminoketones (Mi et al., 2016). Such research demonstrates the compound's utility in enabling novel synthetic pathways that enrich the toolbox of organic chemists.
properties
IUPAC Name |
2-(1,2-oxazol-5-ylmethylsulfanyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2S/c8-3-4-10-5-6-1-2-7-9-6/h1-2,8H,3-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGURMNNJNCDJFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1)CSCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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